

An In-depth Technical Guide to Vanillylmandelic Acid-d3 (VMA-d3)

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Compound of Interest		
Compound Name:	Vanillylmandelic acid-d3	
Cat. No.:	B196586	Get Quote

This technical guide provides a comprehensive overview of **VanillyImandelic acid-d3** (VMA-d3), a critical internal standard for clinical and diagnostic testing. It is intended for researchers, scientists, and drug development professionals who utilize VMA-d3 in quantitative analyses. This document details the physicochemical properties, analytical methodologies, and applications of VMA-d3, with a focus on its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

Vanillylmandelic acid (VMA) is the primary urinary metabolite of the catecholamines epinephrine and norepinephrine.[1] Its quantification is a key biomarker for diagnosing and monitoring neuroblastoma, pheochromocytoma, and other tumors of neural crest origin.[2][3] Vanillylmandelic acid-d3 (VMA-d3) is a stable, isotopically labeled form of VMA that serves as an ideal internal standard for mass spectrometry-based assays.[1] Its use improves the accuracy and reproducibility of VMA quantification by correcting for variations in sample preparation and instrument response.[4]

Physicochemical Properties

VMA-d3 is structurally identical to VMA, with the exception of three deuterium atoms on the methoxy group of the phenyl ring. This isotopic labeling results in a molecular weight shift, allowing for its differentiation from endogenous VMA by a mass spectrometer.



Property	Value	Reference
Chemical Name	(±)-4-Hydroxy-3-methoxy-d3- mandelic acid	[5]
Synonyms	DL-Vanilmandelic acid (ring- D₃), VMA-d3	[6][7]
Chemical Formula	C ₉ H ₇ D ₃ O ₅	[1]
Molecular Weight	201.19 g/mol	[1][6]
CAS Number	58346-08-0	[1][6]
Appearance	White powder	[3]
Purity	≥98%	[6][7]
Storage	Refrigerated (+2°C to +8°C), protected from light.	[6][7]

Analytical Standards and Formulations

VMA-d3 is commercially available as a certified reference material, typically as a neat solid or in a solution.

Product Type	Concentration	Solvent	Supplier Example
Certified Reference Material	100 μg/mL	Methanol	Cerilliant
Neat Solid	N/A	N/A	Cambridge Isotope Laboratories

Experimental Protocols

The "dilute-and-shoot" method followed by LC-MS/MS analysis is a common, high-throughput approach for urinary VMA quantification.[2]

4.1. Sample Preparation



- Urine Collection: A 24-hour urine collection is typically performed.
- Internal Standard Spiking: To an aliquot of urine (e.g., 20 μL), add a known concentration of VMA-d3 internal standard working solution (e.g., 20 μL).[2]
- Dilution: Dilute the mixture with a solution of 0.05% formic acid in water (e.g., 540 μL).[2]
- Mixing: Vortex the sample for 10-30 seconds.[2]
- Centrifugation: Centrifuge the sample at high speed (e.g., 4000 rpm for 15 minutes) to pellet any particulates.[2]
- Transfer: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[2]
- 4.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
- Chromatographic Separation (HPLC)
 - Column: A reversed-phase C18 column is commonly used.[2]
 - Mobile Phase A: Water with 0.2% formic acid.[2]
 - Mobile Phase B: Methanol.[2]
 - Gradient Elution: A gradient is employed to separate VMA from other urinary components.
 - Flow Rate: A typical flow rate is around 0.4 mL/min.[2]
 - Injection Volume: 5-20 μL of the prepared sample is injected.[2]
- Mass Spectrometry (MS/MS)
 - Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used for VMA analysis.[2]
 - Detection: Multiple Reaction Monitoring (MRM) is utilized for its high selectivity and sensitivity.[2]
 - MRM Transitions:



- VMA: m/z 197.0 → 137.0 (quantifier) and 197.0 → 151.1 (qualifier).[4][5]
- VMA-d3: m/z 200.0 → 140.0 (quantifier) and 200.0 → 154.1 (qualifier).[4][5]

Quantitative Data Summary

The following table summarizes typical performance data for the LC-MS/MS analysis of urinary VMA using VMA-d3 as an internal standard.

Parameter	Typical Value	
Linearity (R²)	> 0.99	
Lower Limit of Quantification (LLOQ)	0.125 μmol/L - 0.5 mg/L	
Limit of Detection (LOD)	0.025 μmol/L - 0.25 μmol/L	
Intra-assay Precision (CV%)	< 2.11% - < 6.3%	
Inter-assay Precision (CV%)	< 2.11% - < 9.6%	
Accuracy/Recovery	85.4% - 112.0%	

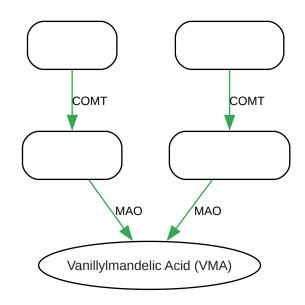
Data compiled from multiple sources.[2]

Visualizations

6.1. Experimental Workflow







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